molecular formula C17H16N2OS3 B2695645 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 919760-77-3

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2695645
CAS RN: 919760-77-3
M. Wt: 360.51
InChI Key: QPGDDQUQTFVDFY-UHFFFAOYSA-N
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Description

The compound “3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an isopropylthio group, a benzamide group, and a thiophen-2-ylthiazol-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the benzamide group suggests a planar structure, while the thiophen-2-ylthiazol-2-yl group could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”, also known as “3-(propan-2-ylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide”.

Antimicrobial Agents

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with specific signaling pathways. Studies have shown its effectiveness against various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Applications

Research has indicated that 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for treating chronic inflammatory diseases .

Material Science

Beyond biological applications, 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been investigated in material science. Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

Sigma-Aldrich RSC Advances RSC Advances : RSC Advances : RSC Advances : RSC Advances : RSC Advances : RSC Advances

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential uses, and safety profile .

properties

IUPAC Name

3-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-11(2)23-13-6-3-5-12(9-13)16(20)19-17-18-14(10-22-17)15-7-4-8-21-15/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGDDQUQTFVDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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